1-Bromo-4-(4-octoxyphenyl)benzene
Overview
Description
1-Bromo-4-(4-octoxyphenyl)benzene is an organic compound with the molecular formula C20H25BrO It is a derivative of biphenyl, where one phenyl ring is substituted with a bromine atom and the other with an octyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-octoxyphenyl)benzene can be synthesized through a multi-step process involving the bromination of biphenyl derivatives and subsequent etherification. One common method involves the bromination of 4-phenylphenol to introduce the bromine atom, followed by the etherification with octyl bromide to attach the octyloxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(4-octoxyphenyl)benzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.
Electrophilic Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-(4-octoxyphenyl)phenol when using sodium methoxide.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.
Scientific Research Applications
1-Bromo-4-(4-octoxyphenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4-octoxyphenyl)benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The octyloxy group can influence the electronic properties of the phenyl rings, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.
4-Bromo-4’-methoxybiphenyl: Similar structure but with a methoxy group instead of an octyloxy group.
Uniqueness: 1-Bromo-4-(4-octoxyphenyl)benzene is unique due to the presence of the long octyloxy chain, which can impart different physical and chemical properties compared to its simpler analogs. This makes it particularly useful in applications requiring specific solubility or reactivity characteristics .
Properties
IUPAC Name |
1-bromo-4-(4-octoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrO/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-15H,2-7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJSOSKVBYYDHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384327 | |
Record name | 4-bromo4'-octyloxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-66-9 | |
Record name | 4-bromo4'-octyloxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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